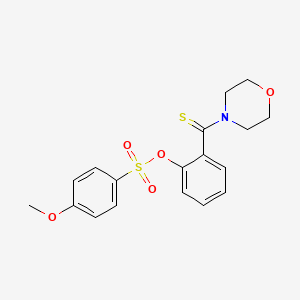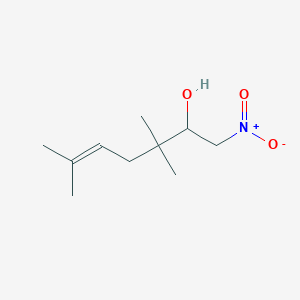
3,3,6-trimethyl-1-nitro-5-hepten-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,6-trimethyl-1-nitro-5-hepten-2-ol is a chemical compound that belongs to the family of nitro compounds. It is commonly used in scientific research for its unique properties and applications. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 3,3,6-trimethyl-1-nitro-5-hepten-2-ol is not fully understood, but it is believed to be related to its anti-inflammatory and antioxidant properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to contribute to the development of various diseases. The compound has also been shown to activate various signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have anti-inflammatory and antioxidant properties, which can help reduce the risk of various diseases. It has also been shown to have neuroprotective effects, making it an ideal candidate for the treatment of neurodegenerative diseases. The compound has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
3,3,6-trimethyl-1-nitro-5-hepten-2-ol has several advantages for lab experiments. The compound is readily available and can be synthesized using various methods. It is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. The compound can also be toxic at high concentrations, making it important to handle with care.
Orientations Futures
There are several future directions for the use of 3,3,6-trimethyl-1-nitro-5-hepten-2-ol in scientific research. One direction is the development of new drugs for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Another direction is the development of new materials for various applications, including the development of new sensors and catalysts. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Conclusion:
This compound is a chemical compound that has unique properties and applications in scientific research. The compound is synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. The compound has been shown to have anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties, making it an ideal candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 3,3,6-trimethyl-1-nitro-5-hepten-2-ol is achieved using various methods, including the reaction of 3,3,6-trimethyl-1,5-heptadien-4-one with nitric acid and sulfuric acid. Another method involves the reaction of 3,3,6-trimethyl-1,5-heptadien-4-one with nitric acid and acetic anhydride. These methods have been reported to yield high-quality this compound with a purity of over 95%.
Applications De Recherche Scientifique
3,3,6-trimethyl-1-nitro-5-hepten-2-ol has been extensively used in scientific research for its unique properties and applications. The compound is known for its anti-inflammatory and antioxidant properties, making it an ideal candidate for the treatment of various diseases. It has been used in the development of new drugs for the treatment of cancer, diabetes, and cardiovascular diseases. The compound has also been used in the synthesis of new materials for various applications, including the development of new sensors and catalysts.
Propriétés
IUPAC Name |
3,3,6-trimethyl-1-nitrohept-5-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(2)5-6-10(3,4)9(12)7-11(13)14/h5,9,12H,6-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRQGYSETWOLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C)(C)C(C[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,4-dinitrophenyl)amino]-1-(4-nitrophenyl)-1,3-propanediol](/img/structure/B4933643.png)
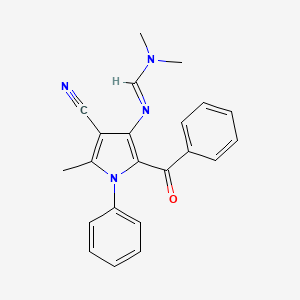
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-chloro-2-methylphenyl)-2-furamide](/img/structure/B4933658.png)
![[2-(pentafluorophenoxy)phenyl]formamide](/img/structure/B4933665.png)
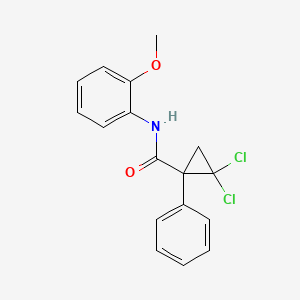
![3-[(3,5-dinitro-2-pyridinyl)amino]phenol](/img/structure/B4933671.png)
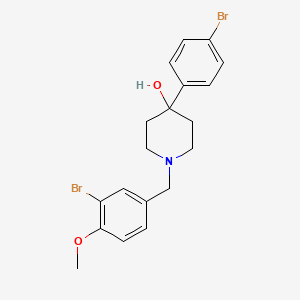
![5-{5-[3-(1H-indol-3-yl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4933688.png)
![N-(2-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4933693.png)
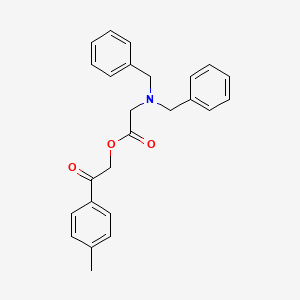
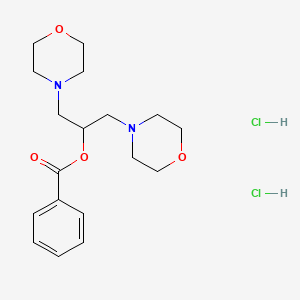
amino]-1-phenylethanol](/img/structure/B4933724.png)
![11-(2-furyl)-3-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933725.png)
